Chlorocyclohexane
Overview
Description
Chlorocyclohexane is a compound that can be synthesized through the reaction of chromyl chloride with cyclohexane, which results in chlorocyclohexane along with other byproducts such as cyclohexene and cyclohexanone . The molecule has been studied for its conformational dynamics and phase transformations under various conditions, including high pressures and temperatures . Additionally, chlorocyclohexane's hydrogen bond basicity has been analyzed, revealing that it can act as a strong hydrogen bond base, especially in the case of hexachlorocyclohexanes .
Synthesis Analysis
The synthesis of chlorocyclohexane involves the C-H bond activation by metal oxo species. Specifically, chromyl chloride reacts with cyclohexane at elevated temperatures to yield chlorocyclohexane and other organic products . This reaction demonstrates the potential for selective oxidation of hydrocarbons using transition metal complexes.
Molecular Structure Analysis
The molecular structure of chlorocyclohexane has been extensively studied. For instance, the conformational mobility of chlorocyclohexyl groups has been analyzed using molecular dynamics, revealing barriers for axial to equatorial transformations and vice versa . High-pressure Raman spectroscopy has also been used to investigate conformational and phase transformations, showing shifts in equilibrium between conformers .
Chemical Reactions Analysis
Chlorocyclohexane participates in various chemical reactions, including those leading to the formation of polymers with chlorocyclohexyl groups in their structure . The reactivity of chlorocyclohexane under different conditions, such as pressure and temperature, can lead to a variety of phase transitions and conformational changes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorocyclohexane are influenced by its molecular structure. The compound exhibits different properties based on its conformation, which can be axial or equatorial. These conformations have been studied using techniques like Raman spectroscopy and electron diffraction, providing insights into the compound's behavior under various conditions . Additionally, the environmental fates and toxicities of chlorocyclohexane and its isomers, such as hexachlorocyclohexane, have been reviewed, highlighting their global transport and potential health impacts .
Scientific Research Applications
Ethylene Polymerization
Chlorocyclohexane (CHC) significantly affects ethylene polymerization when used with a Ziegler–Natta catalyst system, comprising MgCl2, TiCl4, and triethyl aluminum (TEA). CHC acts as a promoter, enhancing the polymerization rate, catalyst activity, and the quality of the produced polymer. It is particularly effective in the presence of hydrogen, which controls molecular weight, resulting in a reduction of polymer molecular weight and a decrease in wax byproduct production. The morphologies of the polymers were evaluated using scanning electron microscopy and particle size distribution (Abedi et al., 2015).
Photo-initiated Radical Chlorination
Microflow reactors have been used to conduct photo-initiated radical chlorination of cycloalkanes, resulting in chlorocyclohexane with high selectivity for single-chlorination. This method is effective under natural light, using molecular chlorine and sulfuryl chloride. The 15 W black light irradiation process enhances the reaction, demonstrating the potential of microflow reactors in chemical synthesis (Matsubara et al., 2011).
Environmental Fate and Degradation
Hexachlorocyclohexane (HCH), including its isomers and chlorocyclohexane, are persistent environmental contaminants. Despite the ban on technical grade HCH, residues continue to enter the environment through past use, current use in some countries, stockpiles, and leachates from disposal sites. Understanding the fate, contamination levels, and both abiotic and biotic degradation of HCH is crucial for environmental remediation efforts (Bhatt et al., 2009).
Oxidative Chlorination
Visible light-induced monochlorination of cyclohexane with sodium chloride has successfully produced chlorocyclohexane using Oxone as the oxidant. This method also allows for the chlorination of other secondary and primary alkyl sp3 C-H bonds under similar conditions, highlighting the importance of selecting suitable organic solvents for efficient radical chlorinations of alkanes (Zhao & Lu, 2017).
Atmospheric and Water Partitioning
The atmosphere/water partition coefficients of chlorocyclohexane have been reported at temperatures ranging from 0 to 40°C. These coefficients, calculated from aqueous solubility and vapor pressure data, indicate that chlorocyclohexane is more volatile and more soluble in water than bromocyclohexane. This research provides critical data for understanding the environmental distribution and behavior of chlorocyclohexane (Sarraute et al., 2008).
HCHs Environmental Significance
The hexachlorocyclohexanes (HCHs), including chlorocyclohexane, are extensively studied organochlorine pesticides. Due to their widespread use over decades, they are ubiquitous in the environment. The review discusses their properties, reactivity, and chemical reaction pathways, providing insights into natural attenuation and remediation methods for HCH-contaminated groundwater, particularly using nanoscale zero valent iron (Li et al., 2011).
High-Pressure Conformational Transformations
The conformational and phase transformations of chlorocyclohexane under high pressures have been studied using Raman spectroscopy. This research identifies several solid-to-solid phase transitions and examines the structural changes that occur in chlorocyclohexane under different pressures, contributing to our understanding of its behavior under extreme conditions (Dong et al., 2008).
Safety And Hazards
Chlorocyclohexane is harmful if swallowed, inhaled, or absorbed through the skin . It can cause irritation to the eyes, skin, and respiratory system . Prolonged exposure can cause dizziness, nausea, and headaches . It is also toxic to aquatic life and can harm the environment if not disposed of properly .
properties
IUPAC Name |
chlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFUYWDGSFDHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052193 | |
Record name | Chlorocyclohexane | |
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Molecular Weight |
118.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with suffocating odor; [Merck Index] Colorless liquid with unpleasant odor; [MSDSonline] | |
Record name | Chlorocyclohexane | |
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Boiling Point |
142 °C | |
Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
90 °F | |
Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, VERY SOL IN CHLOROFORM; SOL IN ALL PROP IN ALCOHOL, ETHER, ACETONE, BENZENE | |
Record name | CHLOROCYCLOHEXANE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.000 @ 20 °C/4 °C | |
Record name | CHLOROCYCLOHEXANE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.08 (AIR= 1) | |
Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chlorocyclohexane | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
542-18-7 | |
Record name | Chlorocyclohexane | |
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Record name | Chlorocyclohexane | |
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Record name | CHLOROCYCLOHEXANE | |
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Record name | Cyclohexane, chloro- | |
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Record name | Chlorocyclohexane | |
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Record name | Chlorocyclohexane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.006 | |
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Record name | CHLOROCYCLOHEXANE | |
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Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-44.0 °C | |
Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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